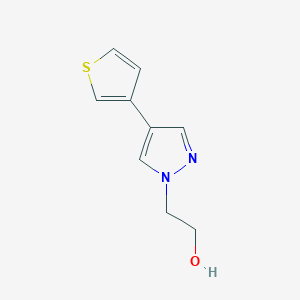

2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-ol

Description

Properties

IUPAC Name |

2-(4-thiophen-3-ylpyrazol-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2OS/c12-3-2-11-6-9(5-10-11)8-1-4-13-7-8/h1,4-7,12H,2-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APEJXDINTPEDGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=CN(N=C2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that thiophene derivatives, which this compound is a part of, are often used in the synthesis of various pharmaceuticals.

Mode of Action

It is known that thiophene derivatives can interact with various biological targets, leading to different therapeutic effects.

Biological Activity

2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-ol is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a thiophene ring and a pyrazole moiety. This article explores its biological activities, including antimicrobial, antioxidant, and potential therapeutic effects.

Chemical Structure and Properties

The compound's chemical formula is , indicating the presence of nitrogen, sulfur, and oxygen in its structure. The combination of these elements contributes to its diverse biological activities.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. In vitro tests against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and fungal strains like Candida albicans showed significant inhibition zones. The minimum inhibitory concentrations (MICs) for these pathogens ranged from 0.22 to 0.25 μg/mL, indicating strong antimicrobial efficacy .

| Microorganism | MIC (μg/mL) |

|---|---|

| E. coli | 0.22 |

| Staphylococcus aureus | 0.25 |

| Candida albicans | 0.24 |

Antioxidant Activity

The compound also exhibits antioxidant properties, evaluated through DPPH and hydroxyl radical scavenging assays. These assays measure the ability of the compound to neutralize free radicals, which are implicated in oxidative stress-related diseases. Results indicated that the compound effectively scavenges free radicals, contributing to its potential therapeutic applications .

The biological activity of this compound is largely attributed to its interaction with various molecular targets:

Molecular Targets:

- Enzymes: The compound may inhibit specific enzymes involved in microbial metabolism.

- Receptors: It may interact with cellular receptors that mediate signal transduction pathways.

Pathways Involved:

The specific pathways affected by this compound include those related to metabolic processes and oxidative stress response mechanisms.

Case Studies

A recent study focused on a series of pyrazole derivatives, including this compound, highlighting their multifaceted biological activities. The study utilized computational methods such as molecular docking simulations alongside experimental evaluations to elucidate the binding interactions between these compounds and their biological targets .

Scientific Research Applications

Overview

2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-ol is a compound that has gained attention in various fields, including medicinal chemistry, materials science, and organic synthesis. This article explores its applications, mechanisms of action, and relevant case studies.

Medicinal Chemistry

This compound has potential applications in drug development due to its structural similarity to known pharmacologically active compounds. It may serve as a scaffold for designing new therapeutic agents targeting conditions such as:

- Inflammation : The compound's interactions with inflammatory pathways could lead to new anti-inflammatory drugs.

- Cancer : Its ability to modulate enzyme activity may be useful in developing anticancer therapies.

Materials Science

The unique electronic properties of this compound make it suitable for applications in:

- Organic Semiconductors : Its thiophene and pyrazole moieties can enhance charge transport properties.

- Light Emitting Diodes (LEDs) : The compound can be incorporated into materials for efficient light emission.

Organic Synthesis

As an intermediate in organic synthesis, this compound can facilitate the formation of more complex heterocyclic compounds, useful in various chemical reactions:

- Oxidation and Reduction Reactions : The hydroxyl group allows for further functionalization.

Case Studies

Several studies have highlighted the efficacy of thiophene and pyrazole derivatives in various biological assays:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anti-inflammatory effects | Demonstrated significant inhibition of pro-inflammatory cytokines. |

| Study 2 | Anticancer activity | Showed potential in reducing tumor growth in animal models. |

| Study 3 | Material properties | Exhibited enhanced electrical conductivity when used in organic semiconductor applications. |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares structural features, molecular formulas, and key properties of the target compound with analogs:

Key Observations:

Thiophene Positional Isomerism: The target compound’s thiophen-3-yl group differs from analogs with thiophen-2-yl substitution (e.g., ).

Ethanol vs. Methanol: The ethanol chain in the target compound offers greater conformational flexibility compared to methanol derivatives (e.g., ), which may enhance solubility or metabolic stability.

Pharmacological Potential: While GDC-0879 is a clinically validated kinase inhibitor, the target compound’s thiophene substitution suggests unexplored therapeutic avenues, particularly in oncology.

Pharmacological Profiles

- GDC-0879 : Demonstrates dose-dependent inhibition of phosphorylated MEK1 (pMEK1) in preclinical models, with EC₅₀ values < 1 μM .

- Thiophene’s sulfur atom may enhance interactions with hydrophobic enzyme pockets.

- [1-Phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methanol: Lacks ethanol’s hydroxyl group, possibly reducing hydrogen-bonding capacity compared to the target compound .

Q & A

Q. What are the standard synthetic routes for 2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-ol, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as:

- Step 1 : Condensation of thiophene-3-carbaldehyde with hydrazine derivatives to form the pyrazole core .

- Step 2 : Functionalization of the pyrazole ring via nucleophilic substitution or coupling reactions to introduce the ethanol side chain. Ethanol or DMF is commonly used as a solvent under reflux (60–80°C) .

- Purification : Recrystallization from ethanol-DMF mixtures (1:1) or column chromatography improves purity. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1) .

- Optimization : Adjust stoichiometry (e.g., 1:1.2 molar ratio of pyrazole to ethanol derivative) and use catalysts like triethylamine to enhance nucleophilic substitution efficiency .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : NMR identifies protons on the pyrazole (δ 7.2–8.1 ppm), thiophene (δ 6.8–7.5 ppm), and hydroxyl group (δ 2.5–3.5 ppm, broad). NMR confirms aromatic carbons (110–150 ppm) and the ethanol moiety (60–70 ppm) .

- X-ray Diffraction : Single-crystal X-ray analysis (e.g., using SHELXL ) resolves bond lengths (e.g., C–N: 1.33–1.38 Å) and dihedral angles between thiophene and pyrazole rings (e.g., 15–25°), critical for validating stereochemistry .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation, particularly when characterizing regioisomers?

- Methodological Answer :

- Cross-Validation : Combine - HSQC and HMBC NMR to correlate proton environments with adjacent carbons, distinguishing between N1- and N2-substituted pyrazole isomers .

- Crystallographic Validation : Compare experimental X-ray data (e.g., unit cell parameters, space group P21/c ) with density functional theory (DFT)-optimized structures to identify discrepancies in bond angles or torsion .

Q. What strategies are effective for analyzing the compound’s potential biological activity, given its heterocyclic motifs?

- Methodological Answer :

- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like kinases, leveraging the pyrazole-thiophene scaffold’s π-π stacking potential .

- In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., COX-2 or B-Raf kinase) at concentrations 1–100 µM, using celecoxib derivatives as positive controls .

Q. What challenges arise in refining the crystal structure of this compound using SHELX software, and how can they be addressed?

- Methodological Answer :

- Data Quality : High-resolution data (<1.0 Å) minimizes errors in anisotropic displacement parameters. Use TWINABS for twinned crystals .

- Hydrogen Bonding : Fix OH group positions using DFIX and DANG restraints. Validate via residual density maps (e.g., max/min ±0.3 eÅ) .

Key Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.